5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
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Overview
Description
5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the class of thioxo-dihydro-pyrimidine derivatives This compound is characterized by the presence of a 4-chloro-benzylidene group attached to a thioxo-dihydro-pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-chloro-benzaldehyde with thiobarbituric acid under basic conditions. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in disease progression.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(4-Chloro-benzylidene)-3-(2,6-dichloro-benzyl)-thiazolidine-2,4-dione
- 5-(5-Bromo-1H-indol-3-ylmethylene)-3-(4-chlorobenzyl)-thiazolidine-2,4-dione
Uniqueness
5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific structural features, such as the presence of both a thioxo group and a 4-chloro-benzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
27430-13-3 |
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Molecular Formula |
C11H7ClN2O2S |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7ClN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
InChI Key |
ZKRCZPXGHCOOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Cl |
Origin of Product |
United States |
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